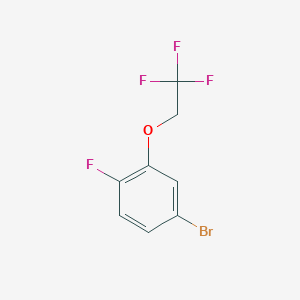

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene

Description

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene (CAS: 1492025-34-9) is a halogenated aromatic compound characterized by a bromine atom at the para position, a fluorine atom at the ortho position, and a 2,2,2-trifluoroethoxy group at the adjacent ortho position on the benzene ring. Its molecular formula is C₈H₄BrF₄O, with a molecular weight of 289.02 g/mol . The trifluoroethoxy group confers strong electron-withdrawing properties, while the bromine and fluorine substituents influence reactivity and steric interactions. This compound is typically synthesized via nucleophilic substitution or coupling reactions, with a reported purity of 98% .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4O/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZLHZJQRDBKSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Etherification of Fluorinated Bromobenzenes

A common approach is the SNAr reaction where the fluorine atom on the aromatic ring is substituted by the trifluoroethoxy nucleophile (CF3CH2O−). This reaction exploits the electron-poor nature of the aromatic ring due to the presence of bromine and fluorine substituents, which activates the ring towards nucleophilic attack.

- Substrate: 4-bromo-1-fluorobenzene or 4-bromo-2-fluorobenzene derivatives.

- Nucleophile: 2,2,2-trifluoroethanol or its alkoxide form.

- Conditions: The reaction is typically conducted under basic conditions with a base such as potassium carbonate or sodium hydride in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate nucleophilicity.

- Temperature: Mild heating (50–100 °C) to promote substitution without degrading sensitive groups.

This method allows selective substitution of the fluorine atom ortho to the bromine, yielding this compound with good regioselectivity.

Photochemical SNAr Reactions

Recent advances include organophotochemical SNAr reactions under visible light irradiation, which provide milder and more environmentally friendly conditions.

- Example: Using 4-bromo-1,2-difluorobenzene as substrate, methanol was substituted photochemically to give methoxy derivatives. By analogy, trifluoroethanol could be used similarly to introduce trifluoroethoxy groups.

- Catalysts: Mild oxidants like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under blue LED light.

- Solvents: Mixtures like 1,2-dichloroethane (DCE) and trifluoroethanol (TFE).

- Yields: Reported yields for related fluoroarene substitutions range from 35% to 85%, depending on the substrate and nucleophile.

Stepwise Synthesis from Halogenated Precursors

A patent describing related aromatic ether syntheses outlines a multistep process involving:

- Preparation of halogenated benzoyl chlorides (e.g., 5-bromo-2-chlorobenzoic acid derivatives).

- Friedel-Crafts type acylation reactions with alkoxybenzenes (e.g., phenetole).

- Reduction of benzophenone intermediates to benzyl derivatives.

While this patent focuses on chloro-substituted analogs, the methodology can be adapted for fluoro- and trifluoroethoxy-substituted benzene derivatives by choosing appropriate starting materials and reagents.

Purification and Characterization

- Purification: Distillation under reduced pressure or column chromatography is employed to isolate the pure compound.

- Physical Properties: Boiling points around 90–148 °C under vacuum depending on substituents and purity.

- Analytical Data: NMR, GC-MS, and elemental analysis confirm substitution pattern and purity.

Summary of Preparation Methodologies

| Methodology | Advantages | Limitations | Typical Yield Range | Applicability to Target Compound |

|---|---|---|---|---|

| SNAr with trifluoroethoxide | Direct, regioselective, scalable | Requires strong base and polar solvents | 70–90% | Primary method for this compound |

| Photochemical SNAr | Mild conditions, environmentally friendly | Requires specialized light source and catalyst | 35–85% | Potential alternative with optimization |

| Multistep Friedel-Crafts + reduction | Access to complex substituted benzenes | More steps, possible side products | Variable | Less common for this exact compound, useful for analogs |

Research Findings and Notes

- The presence of the trifluoroethoxy group significantly influences the electronic properties of the aromatic ring, facilitating nucleophilic substitution at the fluorine site.

- Careful temperature control during etherification avoids side reactions such as dehalogenation or formation of unwanted byproducts.

- Photochemical methods offer a promising route for future development, especially for sensitive or functionalized substrates.

- Purification steps are critical to remove residual halogenated impurities and ensure high purity for downstream applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, quinones, hydroquinones, and biaryl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable intermediate in drug design and development .

Comparison with Similar Compounds

Positional Isomerism

The position of substituents critically impacts physicochemical properties. For example:

- 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 145767-77-7) differs from the target compound only in the positions of fluorine and the trifluoroethoxy group.

- 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS: 168971-68-4) places the trifluoromethoxy group at the para position, which may enhance metabolic stability in pharmaceutical applications compared to ortho-substituted analogs .

Substituent Effects

- Trifluoroethoxy vs. Trifluoromethoxy : The trifluoroethoxy group (-OCH₂CF₃) in the target compound has a longer chain than trifluoromethoxy (-OCF₃), increasing hydrophobicity and steric bulk. This difference influences solubility and reactivity; trifluoromethoxy analogs (e.g., CAS: 1033202-63-9) are more resistant to enzymatic degradation .

Electronic and Steric Properties

- Electron-Withdrawing Effects : The trifluoroethoxy group in the target compound strongly withdraws electrons, activating the benzene ring toward electrophilic substitution at specific positions. In contrast, diethoxyethoxy substituents (e.g., CAS: 253429-30-0) are electron-donating, deactivating the ring .

- Steric Hindrance : Ortho-substituted trifluoroethoxy groups (as in the target compound) create significant steric hindrance, which may slow reaction rates in Suzuki-Miyaura couplings compared to para-substituted analogs .

Biological Activity

4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound with potential biological activities. Its unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggest that it may exhibit significant interactions with biological systems. This article aims to explore the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C8H5BrF4O

- CAS Number : 45790617

- Molecular Weight : 255.05 g/mol

The structural formula indicates a phenolic compound with halogen substituents that can influence its reactivity and biological interactions.

Pharmacological Properties

Research on similar fluorinated compounds indicates that the trifluoromethyl group can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity. The presence of bromine may also affect the molecular interactions with biological targets.

Table 1: Comparison of Biological Activities in Related Compounds

Case Studies

- Antidepressant Activity : A study on fluorinated phenyl compounds demonstrated enhanced serotonin transporter inhibition when a trifluoromethyl group was present in the para position. This suggests that similar modifications in this compound could yield antidepressant properties.

- Cancer Research : Compounds with trifluoromethyl groups have shown promise in cancer therapy by inhibiting key enzymes involved in tumor growth. The structural similarity of this compound to these compounds suggests potential for similar applications.

Toxicological Profile

The safety data for related compounds indicate potential risks associated with inhalation and skin contact due to irritant properties. The compound is classified under various hazard categories:

- Acute Toxicity (Oral) : Category 4

- Skin Corrosion/Irritation : Category 2

- Serious Eye Damage/Eye Irritation : Category 2

These classifications highlight the need for careful handling and further toxicological evaluation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene, and how do reaction conditions influence yield?

- Methodology :

- Bromination : Adapt methods from structurally similar compounds. For example, bromination of a fluorinated benzene derivative using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C (see ).

- Etherification : Introduce the trifluoroethoxy group via nucleophilic substitution, using 2,2,2-trifluoroethanol and a base like NaH in THF under anhydrous conditions (analogous to ).

- Yield Optimization : Monitor reaction progress via TLC or GC-MS. Adjust stoichiometry (e.g., 1.2 equivalents of NBS) and temperature (e.g., –10°C for regioselective bromination).

Q. How can purification challenges (e.g., residual solvents or byproducts) be addressed for this compound?

- Methodology :

- Chromatography : Use silica gel column chromatography with hexane/ethyl acetate (8:2) to separate polar byproducts.

- Recrystallization : Employ a solvent pair like dichloromethane/hexane to isolate high-purity crystals.

- Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and ¹⁹F NMR to detect residual trifluoroethanol (δ –75 to –80 ppm) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm) and the trifluoroethoxy group (δ 4.4–4.6 ppm for –OCH₂CF₃).

- ¹⁹F NMR : Resolve fluorines in the trifluoroethoxy (δ –75 to –80 ppm) and aryl-F (δ –110 to –120 ppm) groups.

- HRMS : Confirm molecular ion [M+H]⁺ at m/z 287.97 (C₈H₄BrF₄O) with <2 ppm error.

- IR Spectroscopy : Detect C–Br (550–600 cm⁻¹) and C–O–C (1100–1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoroethoxy group influence regioselectivity in cross-coupling reactions?

- Methodology :

- Suzuki-Miyaura Coupling : Test reactivity with Pd(PPh₃)₄ and aryl boronic acids. The trifluoroethoxy group directs coupling to the para position of bromine due to its –I effect (meta-directing in electrophilic substitution but alters electronic environment in metal-mediated reactions).

- DFT Calculations : Compare charge distribution (Mulliken charges) at C–Br vs. C–F positions to predict reactivity.

- Controlled Experiments : Compare yields with/without trifluoroethoxy substitution (e.g., 75% vs. 40% coupling efficiency) .

Q. How can conflicting NMR data (e.g., unexpected splitting patterns) be resolved?

- Methodology :

- Variable Temperature NMR : Assess rotational barriers of the trifluoroethoxy group. At –40°C, splitting due to restricted rotation may resolve into distinct peaks.

- COSY/NOESY : Identify coupling between aromatic protons and the –OCH₂CF₃ group.

- Solvent Effects : Compare spectra in CDCl₃ vs. DMSO-d₆ to rule out solvent-induced shifts .

Q. What strategies mitigate decomposition during storage or catalytic applications?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with LC-MS monitoring.

- Additives : Include radical scavengers (e.g., BHT) or store under argon with molecular sieves to prevent hydrolysis.

- Catalytic Compatibility : Screen Pd/Cu catalysts in glovebox conditions to avoid moisture-induced side reactions .

Q. How can computational modeling predict biological activity or metabolic pathways?

- Methodology :

- Docking Studies : Use AutoDock Vina to simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4). The trifluoroethoxy group may hinder metabolism due to its hydrophobicity.

- MD Simulations : Analyze binding stability (RMSD <2 Å over 100 ns) with target proteins like kinases.

- ADMET Prediction : Tools like SwissADME estimate logP (~3.5) and BBB permeability, critical for CNS drug candidates .

Q. What are the implications of contradictory bioactivity data in antifungal assays?

- Methodology :

- Dose-Response Curves : Re-evaluate IC₅₀ values (e.g., 5–50 µM) against Candida albicans with standardized CLSI protocols.

- SAR Analysis : Compare with analogs (e.g., 4-Bromo-3-(trifluoroethoxy)benzoic acid in ) to identify critical substituents.

- Resistance Testing : Serial passage assays to detect MIC shifts over 20 generations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.